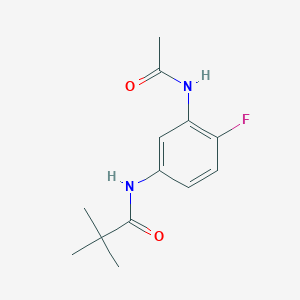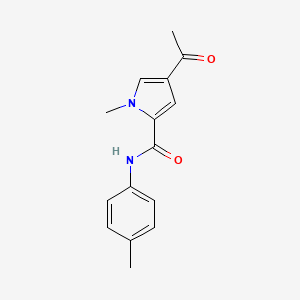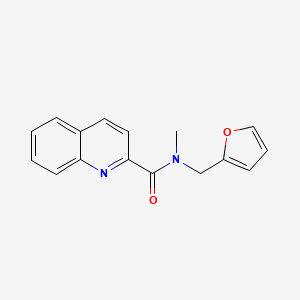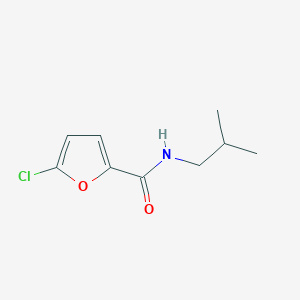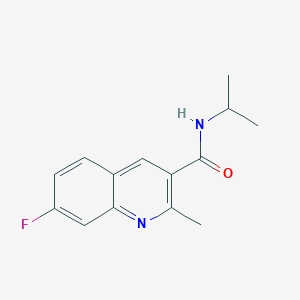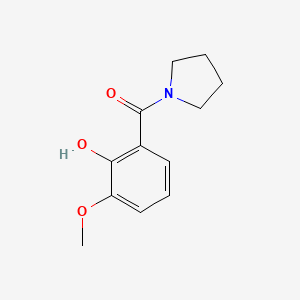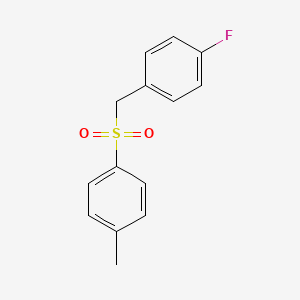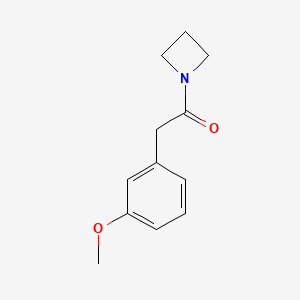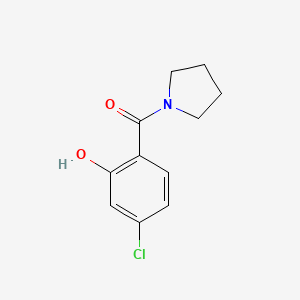
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone, also known as PHM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHM-1 is a derivative of the phenylmethyl ketone family, which has been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and immune response. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells against oxidative stress. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to reduce the expression of pro-inflammatory genes, which can help to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer. Additionally, the mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone. One potential area of study is the development of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the effects of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone on the gut microbiome, as there is growing evidence that the gut microbiome plays a critical role in health and disease. Additionally, further studies are needed to elucidate the mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone and to identify potential drug targets for the compound.
Méthodes De Synthèse
The synthesis of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 4-chloro-2-hydroxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction yields (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanol, which is then oxidized to (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone. The synthesis of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has demonstrated potential therapeutic applications in various scientific research studies. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been studied for its effects on the immune system and has been shown to modulate the immune response.
Propriétés
IUPAC Name |
(4-chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-9(10(14)7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPPAGQZBDVLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)

